N-(4-acetamidophenyl)-2H-chromene-3-carboxamide
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Overview
Description
Reactants: The chromene intermediate, an appropriate amine, and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature to yield the final product, N-(4-acetamidophenyl)-2H-chromene-3-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of packed bed reactors with supported metal catalysts can facilitate the hydrogenation and acetylation steps, while automated systems can control reaction parameters to ensure consistent product quality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-acetamidophenol, which is then subjected to a series of reactions to introduce the chromene and carboxamide functionalities.
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Step 1: Preparation of 4-acetamidophenol
Reactants: 4-nitrophenol, hydrogen gas, acetic anhydride, and a palladium on carbon (Pd/C) catalyst.
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Step 2: Formation of Chromene Ring
Reactants: 4-acetamidophenol, salicylaldehyde, and a base such as potassium carbonate.
Conditions: The mixture is heated under reflux in an appropriate solvent, such as ethanol, to facilitate the cyclization reaction, forming the chromene ring.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carboxamide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and analgesic effects, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain, such as the prostaglandin and nitric oxide pathways.
Comparison with Similar Compounds
N-(4-acetamidophenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
4-Acetamidophenol (Acetaminophen): Both compounds share the acetamidophenyl group, but this compound has an additional chromene ring, which may enhance its biological activity.
N-(4-acetamidophenyl)-indomethacin amide: This compound is a selective COX-2 inhibitor, similar to this compound, but with a different core structure, leading to variations in potency and selectivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(21)19-15-6-8-16(9-7-15)20-18(22)14-10-13-4-2-3-5-17(13)23-11-14/h2-10H,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGISUBKQZUVDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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